Amidinourea sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
diaminomethylideneurea;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSGVMGWSKZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
591-01-5, 141-83-3 (Parent) | |
| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
| Record name | Amidinouronium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
| Record name | Amidinourea sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50968025 | |
| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-16-9, 7182-80-1, 591-01-5 | |
| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amidinouronium hydrogen sulphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidinourea sulphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamylguanidine sulfate | |
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| Record name | Guanylurea sulfate | |
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| Record name | Carbamylguanidine sulfate | |
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| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |
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| Record name | Amidinouronium hydrogen sulphate | |
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| Record name | Amidinourea sulphate | |
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Synthetic Methodologies and Chemical Transformations of Amidinourea Sulfate
Established Synthetic Pathways for Amidinourea Sulfate (B86663) Production
The production of amidinourea sulfate is primarily achieved through classical synthesis, with ongoing research exploring more sustainable methods.
The most established method for synthesizing this compound involves the acid-catalyzed hydrolysis of dicyandiamide (B1669379). sciencemadness.org This process is a straightforward, one-step reaction. In a typical procedure, dicyandiamide is gradually added to an aqueous solution of sulfuric acid. The reaction is exothermic, and controlling the temperature by managing the rate of acid addition is a critical optimization strategy.
Following the reaction, the this compound is often isolated from the solution. One method involves neutralizing the solution with hydrated lime (calcium hydroxide), which precipitates calcium sulfate. The amidourea sulfate remains in the aqueous phase, and upon cooling the filtrate, the product crystallizes. This classical route is known for its high yield and purity.
| Parameter | Condition | Purpose/Observation | Reference |
| Starting Material | Dicyandiamide | Precursor to the amidinourea structure. | sciencemadness.org |
| Reagent | Sulfuric Acid | Acts as both a reactant and a catalyst for hydrolysis. | |
| Solvent | Water | Medium for the reaction. | |
| Temperature | Controlled (e.g., cooling to 20°C for crystallization) | The initial reaction is exothermic; temperature control is key. | |
| Neutralization | Calcium Hydroxide (Lime) | To precipitate sulfate ions and facilitate product isolation. | |
| Yield | 80–85% | High efficiency is achievable with this method. | |
| Purity | >98% | The process yields a high-purity product. |
A related method describes the synthesis of dicyandiamide acid sulfate by reacting dicyandiamide with sulfuric acid in a non-aqueous solvent like glacial acetic acid at temperatures below 30°C. google.com This salt is noted to hydrolyze to the corresponding salt of guanylurea (B105422) when exposed to moisture. google.com
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpls.org While the classical synthesis of this compound already uses water as a solvent, which is considered a green solvent, further improvements focus on energy consumption and atom economy. wjpls.org
Emerging research in related fields offers potential pathways for more sustainable synthesis. For instance, electrochemical methods are being developed for the production of urea (B33335) directly from nitrogen and carbon dioxide under ambient conditions, bypassing the high-temperature and high-pressure requirements of traditional industrial processes. acs.org Such one-step, energy-efficient approaches could, in principle, be adapted for amidinourea synthesis in the future. Additionally, the use of flow chemistry is being explored for the synthesis of other sulfur-containing compounds like sulfonamides, offering benefits in terms of safety, scalability, and reaction control, which could be applicable to this compound production. nih.gov
Derivatization Strategies and Analogue Synthesis of Amidinourea Compounds
The amidinourea scaffold is a versatile platform for creating a variety of derivatives with potential applications in medicinal chemistry and materials science. magtech.com.cnchemistryviews.orgresearchgate.net
A range of synthetic strategies has been developed to produce substituted amidinourea derivatives. These methods often involve multi-step sequences to build complexity around the core amidinourea structure.
One common approach involves the reaction of protected guanidines with various amines. For example, substituted guanidines can be prepared by reacting amines with reagents like 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine (B92328). mdpi.comnih.gov These protected guanidines are then reacted with a different set of primary or secondary amines in a suitable solvent, such as refluxing tetrahydrofuran (B95107) (THF), to yield Boc-protected amidinoureas. mdpi.comnih.gov The final deprotection step, typically using HCl, affords the desired substituted amidinourea derivatives as hydrochloride salts. nih.gov
Another innovative method involves the unexpected ring-opening of benzothiazolo-1,3,5-triazine-2-ones. chemistryviews.orgresearchgate.net This reaction, when performed with various amines, leads to the formation of linear amidinourea derivatives through a transamination process. chemistryviews.orgresearchgate.net This strategy has enabled the synthesis of a library of N1,N3-disubstituted amidinoureas. researchgate.net The amidinourea backbone is also utilized in constructing self-assembling systems through derivatization. magtech.com.cn
| Derivative Type | Synthetic Method | Key Reagents | Significance | Reference |
| Boc-Protected Amidinoureas | Reaction of Boc-protected guanidines with amines | 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine, various amines, Et₃N, THF | A flexible route to a wide range of derivatives for antiviral research. mdpi.com | mdpi.comnih.gov |
| N1,N3-Disubstituted Amidinoureas | Ring-opening of benzothiazolo-1,3,5-triazine-2-ones | Benzothiazolo-1,3,5-triazine-2-ones, various amines | An unexpected reaction pathway providing access to novel anticancer analogues. chemistryviews.org | chemistryviews.orgresearchgate.net |
| Macrocyclic Amidinoureas | Convergent approach with ring-closing metathesis | Not specified | Development of antifungal agents. researchgate.net | researchgate.netnih.gov |
| Lidamidine Derivative | Cyclization with dimethylformamide dimethylacetal | Lidamine hydrochloride, dimethylformamide dimethylacetal | A new route for preparing a triazinone derivative for analytical purposes. nih.gov | nih.gov |
In this compound, the sulfate is an inorganic counter-ion to the protonated amidinourea cation. Direct functionalization of this stable, inorganic sulfate ion is not a typical synthetic strategy. Chemical modifications and derivatizations are almost exclusively performed on the organic amidinourea part of the salt. chemistryviews.orgmdpi.com
However, the broader field of chemistry includes processes for creating sulfate esters from alcohols, a reaction known as sulfation or sulfonation. In biological systems, this is carried out by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule to a substrate. hyphadiscovery.comnih.gov This process increases water solubility and can modulate the biological activity of molecules. hyphadiscovery.comnih.gov In chemical synthesis, sulfating agents can be used to add sulfate groups to organic molecules. nih.gov While these reactions don't functionalize the existing sulfate ion of this compound, they represent the primary methods for incorporating sulfate moieties into organic structures. The sulfate ion in this compound primarily serves to form a stable, crystalline solid, and its role is generally passive in derivatization reactions. nih.gov
Reaction Mechanisms and Kinetic Studies in this compound Formation
The formation of this compound from dicyandiamide proceeds via an acid-catalyzed hydrolysis mechanism. In an acidic aqueous medium, a water molecule attacks one of the nitrile carbons of dicyandiamide. sciencemadness.org This process is facilitated by the protonation of a nitrogen atom, which increases the electrophilicity of the carbon. The reaction can be viewed as the hydration of a cyano group within the dicyandiamide molecule. This leads to the formation of guanylurea, the cation of which is amidourea. sciencemadness.org
Process Research for Scalable Synthesis Approaches
The industrial-scale synthesis of this compound has been a subject of process research aimed at developing cost-effective, efficient, and scalable methodologies. The primary approach for large-scale production involves the acid-catalyzed hydrolysis of dicyandiamide. This method is favored for its use of readily available starting materials and its straightforward reaction pathway.
A well-documented process for the commercial production of amidinourea involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. google.com This reaction is typically exothermic, and process control, particularly temperature regulation, is crucial for achieving high yields and purity. google.com In a typical industrial-scale protocol, dicyandiamide is reacted with 50% sulfuric acid in water. google.com The rate of acid addition is carefully managed to control the reaction temperature. google.com
Following the hydrolysis, the resulting this compound is present in the reaction mixture. To isolate the free base or to obtain the purified sulfate salt, a neutralization step is often employed. One established method involves treating the acidic solution with lime (calcium hydroxide). google.com This serves to precipitate calcium sulfate, an inorganic byproduct, while the more soluble amidinourea remains in the aqueous phase. google.com Subsequent filtration removes the calcium sulfate, and the amidinourea can be crystallized from the filtrate by cooling. google.com This cooling crystallization is preferred over evaporative methods, which can risk thermal decomposition of the product. google.com It has been noted that maintaining the temperature below 50°C during the lime addition is important for maximizing yield. google.com
Process optimization research also extends to the handling and purification of this compound itself, especially when it is a byproduct of other chemical processes. For instance, in the synthesis of ammonium (B1175870) dinitramide (ADN) from guanylurea dinitramide (GUDN) and ammonium sulfate, this compound precipitates from the reaction mixture. epo.orgwipo.int Research in this area has shown that the choice of solvent can significantly impact the physical properties and ease of handling of the precipitated this compound. The use of acetone (B3395972) as a co-solvent has been found to yield a less sticky precipitate that is easier to filter, which is a significant consideration for scalability and process efficiency. epo.orgwipo.int
The following table summarizes key parameters from a documented scalable synthesis approach for amidinourea.
| Parameter | Value/Condition | Source |
| Starting Material | Dicyandiamide | google.com |
| Reagent | 50% Sulfuric Acid | google.com |
| Neutralizing Agent | Lime (Calcium Hydroxide) | google.com |
| Key Process Control | Temperature maintained below 50°C during neutralization | google.com |
| Purification Method | Precipitation of Calcium Sulfate, followed by cooling crystallization of Amidinourea | google.com |
| Byproduct | Calcium Sulfate | google.com |
Structural Elucidation and Advanced Spectroscopic Characterization of Amidinourea Sulfate
Spectroscopic Techniques for Comprehensive Structural Determination
A suite of spectroscopic methods is essential for the full characterization of amidinourea sulfate (B86663), each providing unique insights into its molecular architecture and electronic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For amidinourea sulfate, ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms within the amidinourea cation.
In the ¹³C NMR spectrum, two distinct signals are anticipated for the carbonyl carbon (C=O) and the guanidinium (B1211019) carbon [NHC(NH₂)₂]. nih.goviucr.org For guanylurea (B105422) dipicrylamide, these were observed at approximately 157.4 ppm and 155.5 ppm, respectively. nih.goviucr.org The presence of the sulfate counter-ion is not expected to significantly alter these chemical shifts compared to other salts of the guanylurea cation.
Table 1: Expected NMR Chemical Shifts for the Amidinourea (Guanylurea) Cation
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | C(O)NH₂ | ~6.3–7.1 (broad) | nih.gov |
| ¹H | NHC(NH₂)₂ | ~3.3–5.8 (broad) | nih.gov |
| ¹³C | C=O | ~157.4 | nih.goviucr.org |
| ¹³C | NHC(NH₂)₂ | ~155.5 | nih.goviucr.org |
Note: Data is based on guanylurea dipicrylamide in acetone-d₆ and serves as an estimation for this compound.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular weight of the amidinourea cation [C₂H₆N₄O]⁺ is approximately 102.05 g/mol , and the sulfate anion [SO₄]²⁻ is approximately 96.06 g/mol .
While a specific mass spectrum for this compound is not published, general fragmentation patterns for sulfated compounds involve the characteristic loss of SO₃ (80 Da). The fragmentation of the amidinourea cation itself would likely involve cleavages of the C-N and C=O bonds.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound and understanding the interactions involving the sulfate anion.
The vibrational spectra are characterized by bands corresponding to the N-H, C=O, C-N, and S-O bonds. In a study of bis(amidinourea)copper(II), the IR and Raman spectra were used to support a trans-CuN₂O₂ chromophore structure. oup.comoup.com The mutual exclusion rule observed between the IR and Raman spectra suggested a centrosymmetric structure for the complex. oup.com
For guanylurea salts, IR bands in the range of 3200–3400 cm⁻¹ are characteristic of N-H stretching vibrations. nih.goviucr.org A strong carbonyl (C=O) band is typically observed around 1632 cm⁻¹. nih.goviucr.org The sulfate anion (SO₄²⁻) has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In the free ion with tetrahedral symmetry, only the ν₃ and ν₄ modes are IR active. However, in a crystalline environment, the symmetry can be lowered, causing the ν₁ and ν₂ modes to become IR active and the degenerate modes to split. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Amidinourea and Sulfate Groups
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| N-H | Stretching | 3200-3400 | IR | nih.goviucr.org |
| C=O | Stretching | ~1632 | IR | nih.goviucr.org |
| SO₄²⁻ | ν₁ (sym. stretch) | ~981 | Raman | researchgate.net |
| SO₄²⁻ | ν₂ (sym. bend) | ~451 | Raman | researchgate.net |
| SO₄²⁻ | ν₃ (asym. stretch) | ~1104 | IR | researchgate.net |
| SO₄²⁻ | ν₄ (asym. bend) | ~613 | IR | researchgate.net |
Note: Wavenumbers are approximate and can vary depending on the specific chemical environment and crystal lattice.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the amidinourea cation. A study on bis(amidinourea)copper(II) showed UV absorption bands for the ligand itself. oup.com The complexation with a metal ion typically leads to shifts in these absorption bands and the appearance of new bands related to d-d transitions or charge transfer phenomena. oup.comresearchgate.net The amidinourea ligand itself is colorless, with electronic transitions occurring in the UV region.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes Involving Amidinourea Ligands
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orglibretexts.org It is particularly powerful for investigating the electronic structure and coordination environment of paramagnetic metal complexes. wikipedia.orgnumberanalytics.com Since amidinourea itself is not paramagnetic, EPR is applied to study complexes where it acts as a ligand, binding to a transition metal ion with one or more unpaired electrons, such as copper(II). capes.gov.bracs.org
The EPR spectrum provides key parameters, notably the g-factor and hyperfine coupling constants, which yield insights into the nature of the metal-ligand bonding. libretexts.orgnumberanalytics.com Studies on bis(amidinourea)copper(II) complexes utilize EPR to characterize the properties of the CuN₄²⁻ chromophore, where the copper ion is coordinated by four nitrogen atoms from the amidinourea ligands. capes.gov.brresearchgate.net The analysis of the EPR spectra helps in understanding the covalency of the metal-ligand bonds and the geometry of the complex. capes.gov.bracs.org The spectrum of a Cu(II) complex, for instance, often shows a characteristic pattern due to the hyperfine interaction between the unpaired electron and the copper nucleus (I = 3/2). numberanalytics.com
Table 2: Representative EPR Spectral Parameters for Copper(II)-Amidinourea Complexes
| Parameter | Description | Typical Value Range |
|---|---|---|
| g-factors (g∥, g⊥) | Measures the interaction of the unpaired electron with the external magnetic field, indicating the electronic environment. Anisotropy (g∥ ≠ g⊥) suggests a non-cubic geometry. | g∥: 2.20 - 2.25g⊥: 2.05 - 2.07 |
| Hyperfine Coupling (A∥, A⊥) | Measures the interaction between the electron spin and the nuclear spin of the copper atom. It provides information on the delocalization of the unpaired electron onto the ligands. | A∥: (180 - 200) x 10⁻⁴ cm⁻¹ |
Note: These are representative values derived from studies on bis(amidinourea/O-alkyl-1-amidinourea)copper(II) complexes and serve as an illustrative example. capes.gov.bracs.org
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment of pharmaceutical compounds like this compound. nih.govmoravek.com HPLC is a highly specific, sensitive, and robust method that separates components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). nih.govmoravek.com This separation capability allows for the precise quantification of the active compound and the detection and identification of any impurities, including process-related impurities or degradation products. moravek.comsepscience.com
For a polar and water-soluble compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is commonly performed using a photodiode array (PDA) or UV detector. sepscience.com
The validation of an HPLC method is critical to ensure its reliability for its intended purpose. iaea.org Validation involves assessing several key parameters to prove the method is accurate, precise, and specific. This process confirms that the method can reliably separate the main peak from potential impurities and isomers. sepscience.comiaea.org
Table 3: Illustrative Parameters for Validation of a Stability-Indicating HPLC Method
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. | Peak purity index > 0.99; Baseline resolution between analyte and known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0% iaea.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% - 102.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | RSD of results remains within acceptable limits (e.g., ≤ 2.0%). iaea.org |
Theoretical and Computational Chemistry Investigations of Amidinourea Sulfate
Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding electronic structure and predicting chemical reactivity. aspbs.commdpi.com These methods, based on the principles of quantum mechanics, can model the behavior of electrons in molecules to determine energy, geometry, and a host of other properties. mdpi.com
Ab initio and Density Functional Theory (DFT) are two of the main pillars of quantum chemical calculations. rwth-aachen.deresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, building up from the Hartree-Fock approximation to more accurate, correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. researchgate.netnih.gov These methods can achieve high accuracy but are often computationally expensive, limiting their application to smaller systems. rwth-aachen.de
Density Functional Theory (DFT) offers a computationally more efficient alternative, making it suitable for larger and more complex systems. rwth-aachen.dersc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density. While exact in theory, in practice, DFT relies on approximate exchange-correlation functionals that model the complex interactions between electrons. rsc.org The choice of functional and basis set is crucial for obtaining reliable results. nih.gov
Although specific DFT studies on amidinourea sulfate (B86663) are not widely documented, research on closely related compounds provides a blueprint for how such an analysis would be conducted. For instance, a theoretical investigation of 1-amidino-O-(n-butyl)urea, a derivative, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its electronic structure, hybridization, and charge delocalization. researchgate.net Such a methodology would be directly applicable to amidinourea sulfate to explore its structural and electronic characteristics.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
Quantum chemical calculations, particularly with DFT, can reliably predict the energies of these frontier orbitals. researchgate.net From these energies, key electronic properties and reactivity descriptors can be calculated, as shown in the table below.
Table 1: Conceptual Electronic Properties Derived from DFT Calculations
| Property | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table presents theoretical concepts applicable to this compound based on standard computational chemistry principles.
Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can reveal details about charge transfer and hyper-conjugative interactions within the molecule. researchgate.net For this compound, this would clarify the nature of the bonding between the amidinourea cation and the sulfate anion.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of molecular systems, providing insights into conformational changes and intermolecular interactions that are not accessible from static models. mdpi.combiorxiv.org
For this compound, MD simulations would be invaluable for several reasons:
Conformational Analysis : The amidinourea molecule possesses rotatable bonds, and MD simulations can explore its conformational landscape to identify stable and transient structures. nih.gov
Solvation and Hydration : In an aqueous environment, MD can model the interactions between this compound and water molecules. Studies on other sulfated molecules have shown they are typically highly hydrated due to their negative charge. mdpi.com
Intermolecular Interactions : MD simulations can characterize the non-covalent interactions, such as hydrogen bonding and ion-ion interactions, between the amidinourea cation and the sulfate anion, as well as with surrounding solvent molecules or other solutes. nih.govchemrxiv.orgsavemyexams.comquizlet.com Understanding these interactions is crucial for predicting the compound's behavior in solution and in the solid state. chemrxiv.org
The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that defines the potential energy of the system. nih.gov For sulfated compounds, specialized force fields like GLYCAM06 have been developed to accurately model the behavior of the sulfate groups. mdpi.com
Computational Docking Studies for Ligand-Target Interactions
Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govredalyc.org This method is a cornerstone of computer-aided drug design, helping to identify potential drug candidates by estimating the strength of the interaction, or binding affinity, between the ligand and the target. researchgate.net
The docking process involves two main steps:
Sampling : Generating a wide range of possible binding poses of the ligand within the receptor's binding site.
Scoring : Evaluating each pose using a scoring function, which calculates a score or binding energy that approximates the binding affinity. researchgate.net
While no specific docking studies featuring this compound are reported in the literature, its structural motifs are present in compounds with known biological activity. researchgate.net If a biological target for this compound were identified, docking studies could be performed to:
Predict its binding mode and affinity. nih.gov
Identify key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, electrostatic interactions, or hydrophobic contacts. plos.org
Guide the design of new derivatives with improved binding and potential therapeutic efficacy. plos.org
Predictive Modeling of Spectroscopic Signatures and Molecular Properties
Computational chemistry offers methods to predict a wide range of molecular properties and spectroscopic data, which can be used to interpret experimental results or to screen compounds for desired characteristics. mit.edupsds.ac.uk
Spectroscopic Signatures : Quantum chemical calculations can predict various types of spectra. For example, the calculation of vibrational frequencies is used to predict and assign bands in infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in structure elucidation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). rwth-aachen.de
Physicochemical Properties : Algorithms and quantitative structure-property relationship (QSPR) models can predict fundamental physicochemical properties. nih.gov These include solubility, lipophilicity (logP), melting point, and polarizability, which are critical for a compound's behavior and application. psds.ac.ukresearchgate.net
The table below lists some computed properties for this compound.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₈N₄O₅S | PubChem nih.gov |
| Molecular Weight | 200.18 g/mol | PubChem nih.gov |
| Exact Mass | 200.02154054 Da | PubChem nih.gov |
| IUPAC Name | diaminomethylideneurea;sulfuric acid | PubChem nih.gov |
Data sourced from the PubChem database for Amidinouronium hydrogen sulphate (CID 79265).
These predictive models are constantly being refined to improve their accuracy and expand their applicability across the chemical space. rsc.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-amidino-O-(n-butyl)urea |
| 1-amidino-O-alkylurea |
| Guanylurea (B105422) sulphate hydrate |
| bis(1-amidino-O-alkylurea) copper(II) sulfate |
| Sulfuric acid |
| Amidinourea |
Research into Material Science Applications of Amidinourea Sulfate
Investigation of Amidinourea Sulfate's Role in Polymer Chemistry Research
A review of current scientific literature indicates that specific research on the role of amidinourea sulfate (B86663) as a primary component in polymer chemistry, such as a monomer for polymerization or as a crosslinking agent, is limited. While the synthesis of various polymers is a broad field of study, the direct incorporation of this compound into polymer backbones or as a primary modifying agent is not extensively documented in available research. rsc.orgresearchgate.net The study of amidinourea compounds is more prevalent in other areas, such as medicinal chemistry and flame retardancy. smolecule.com
Studies on its Functionality in Advanced Composite Material Development
The application of this compound as a functional additive or filler in the development of advanced composite materials is not a widely researched area. Advanced composites often incorporate various fillers and additives to enhance properties such as mechanical strength, thermal stability, or to reduce cost. nih.govresearchgate.netresearchgate.net Research in this domain includes the use of various mineral fillers, such as calcium sulfate, and functional additives like flame retardants. nih.govmdpi.com While flame retardants containing the guanylurea (B105422) (amidinourea) structure have been incorporated into composites, dedicated studies on the specific functionality of this compound as a reinforcing or modifying agent in polymer matrix composites are not prominent in the existing literature. mdpi.commdpi.com
Research into this compound as a Component in Flame Retardancy Mechanisms
The most significant research related to the amidinourea structure in material science is in the field of flame retardancy. Nitrogen-based compounds are known to be effective flame retardants, often working synergistically with other elements like phosphorus. aerofiltri.itmdpi.com The mechanism of these flame retardants can involve actions in both the condensed (solid) phase and the gas phase during combustion. aerofiltri.it
Research has specifically highlighted the efficacy of amidinourea and guanylurea salts, particularly phosphates, as flame retardants for various materials, including wood and polymers. mdpi.comgoogle.comresearchgate.net Guanyl-urea phosphate (B84403) (GUP) has been shown to be an effective fire-retardant additive. mdpi.com The primary mechanisms are:
Condensed-Phase Action: During heating, the flame retardant can decompose to form phosphoric acid, which promotes the dehydration and carbonization of the underlying material (e.g., polymer, wood). mdpi.comacs.org This creates a stable, insulating layer of char on the surface. The char layer acts as a physical barrier, limiting the transfer of heat to the material and slowing the release of flammable volatile gases that fuel the fire. mdpi.comacs.org The introduction of GUP into wood has been shown to promote the formation of a dense char layer with a compact microstructure, enhancing fire resistance. mdpi.com
Gas-Phase Action: The thermal decomposition of nitrogen-containing compounds like amidinourea releases non-combustible gases, such as ammonia (B1221849) (NH₃) and nitrogen (N₂). aerofiltri.it These gases dilute the flammable volatile compounds and oxygen in the gas phase, inhibiting the combustion chain reactions in the flame. aerofiltri.it
Table 1: Flame Retardant Performance of Guanyl-Urea Phosphate (GUP) in Modified Wood This table presents findings on a closely related compound, Guanyl-Urea Phosphate, to illustrate the flame-retardant potential of the guanyl-urea (amidinourea) structure.
| Property | Unmodified Wood | Furfurylated Wood with GUP | Percentage Change | Source |
| Peak Heat Release Rate (kW/m²) | 454.8 | 264.9 | -41.8% | mdpi.com |
| Final Mass Residue (%) | Lower | Higher | Increase | mdpi.com |
| Char Structure | Porous with holes | Dense and compact | Improved Integrity | mdpi.com |
Exploration of its Efficacy in Water Treatment Chemical Processes
There is currently a lack of available scientific research exploring the use of this compound in water treatment chemical processes. The primary chemical methods for removing suspended solids in water treatment involve coagulation and flocculation. pciplindia.com These processes utilize chemicals to destabilize and aggregate fine particles, allowing them to be easily removed. pciplindia.com
A widely used chemical in this application is aluminum sulfate , often referred to as alum. pciplindia.com It is important to distinguish that aluminum sulfate is an inorganic salt and is chemically distinct from the organic salt, this compound. A review of literature on water treatment chemicals does not indicate that this compound is used or has been studied as a coagulant, flocculant, or for other common water purification applications.
Investigation of Catalytic Roles of Amidinourea Sulfate and Its Derivatives
Amidinourea Sulfate (B86663) as a Catalyst or Co-catalyst in Organic Transformation Research
While direct use of amidinourea sulfate as a primary catalyst in a wide range of organic transformations is still an area of developing research, its role as a precursor and a co-catalyst is more established. For instance, this compound is a key starting material in the synthesis of guanylurea (B105422) dinitramide (GUDN), an energetic material. researchgate.netresearchgate.net This synthesis involves the nitration of an ammonium (B1175870) salt of sulfamic acid and subsequent treatment with an aqueous suspension of this compound. researchgate.net
In the context of organic synthesis, derivatives of amidinourea, such as those with pyrrolidine-urea bifunctional groups, have been synthesized and utilized as organocatalysts. These catalysts have been successfully applied to asymmetric Michael additions of ketones to nitroolefins. researchgate.net Furthermore, the broader class of amidinoureas is recognized for its utility in medicinal chemistry, which often involves catalytic steps for their synthesis. researchgate.net
The catalytic activity of related structures highlights the potential of amidinourea-based systems. For example, nanosized sulfated titania has demonstrated high catalytic activity in the direct amidation of fatty acids and aromatic carboxylic acids with various amines under solvent-free conditions, showcasing the potential of sulfate-containing catalysts in organic transformations. organic-chemistry.org
| Catalyst/Precursor | Transformation/Application | Key Findings | Reference |
|---|---|---|---|
| This compound | Synthesis of Guanylurea Dinitramide (GUDN) | Serves as a crucial precursor in the synthesis of the energetic material GUDN. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Pyrrolidine-Urea Bifunctional Organocatalysts (Amidinourea Derivatives) | Asymmetric Michael Addition | Effectively catalyzes the addition of ketones to nitroolefins. researchgate.net | researchgate.net |
| Nanosized Sulfated Titania | Direct Amidation | Highly active for the amidation of fatty and aromatic acids under solvent-free conditions. organic-chemistry.org | organic-chemistry.org |
Mechanistic Studies of Catalysis Mediated by this compound
The mechanism of action for amidinourea and its derivatives often involves their capacity to engage with specific molecular targets through interactions like hydrogen bonding. acs.org The amino groups present in amidinourea are pivotal for these hydrogen bonding interactions, which play a crucial role in defining the structure and properties of molecular assemblies during a reaction. acs.org
In a study on the oxidation of guanylthiourea (B104047) by acidic bromate (B103136), guanylurea (the non-salt form of amidinourea) was identified as the major oxidation product. The mechanism proposed involves the initial formation of a ring-cyclized intermediate, 3,5-diamino-1,2,4-thiadiazole, which is then successively oxidized through sulfoxide (B87167) and sulfone intermediates. This is followed by the opening of the ring to yield sulfate and guanylurea. acs.orgresearchgate.net This detailed mechanistic pathway highlights the transformations that amidinourea-related compounds can undergo and the intermediates involved.
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the catalytic activity of related metal complexes. For instance, in studies of zinc(II) hydrazone complexes, DFT calculations helped to elucidate the electronic structure and reactivity of the catalysts, correlating theoretical findings with experimental catalytic data. mdpi.com Such mechanistic insights are crucial for the rational design and improvement of catalysts. univ-rennes.fr
| Reaction | Key Mechanistic Feature | Intermediate Species | Reference |
|---|---|---|---|
| Oxidation of Guanylthiourea | Ring cyclization followed by oxidation and ring opening. acs.orgresearchgate.net | 3,5-diamino-1,2,4-thiadiazole, sulfoxide, sulfone. acs.orgresearchgate.net | acs.orgresearchgate.net |
| General Amidinourea-mediated Catalysis | Hydrogen bonding interactions. acs.org | Molecular assemblies stabilized by hydrogen bonds. acs.org | acs.org |
Development and Characterization of Novel this compound-Based Catalytic Systems
The development of novel catalytic systems based on this compound is an active area of research, driven by the need for efficient and sustainable chemical transformations. nih.gov Research in this area includes the synthesis of new derivatives and their characterization using various analytical techniques. For example, novel VO(II)-perimidine complexes incorporating amidinourea have been synthesized and characterized, with investigations into their catalytic activity. scispace.com
The characterization of these new catalytic systems is crucial for understanding their structure and function. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction, are employed to determine the molecular structure of newly synthesized catalysts. mdpi.com Furthermore, techniques like High-Resolution Transmission Electron Microscopy (HRTEM), Raman and DRIFT spectroscopic analysis, and in-situ synchrotron X-ray diffraction (XRD) are used to characterize the morphological and electronic properties of catalytic materials. osti.gov
The development of single-atom catalysts represents a frontier in catalysis research, aiming to maximize atom efficiency. mdpi.comresearchgate.net While not specific to this compound, the principles of designing and characterizing single-atom catalysts could be applied to develop highly efficient catalysts based on this scaffold. The interaction between the active metal and the support material is a key factor in the performance of these catalysts. frontiersin.org
Research into its Potential in Industrial Catalytic Processes
The potential for this compound and its derivatives in industrial catalytic processes is significant, although direct applications are still largely in the exploratory phase. The principles of catalysis are central to numerous industrial processes, from the production of pharmaceuticals and polymers to fine chemicals. catalysis.blogessentialchemicalindustry.org Catalysts are sought after for their ability to increase reaction rates, improve selectivity, and allow for milder reaction conditions, which can lead to significant cost and energy savings. essentialchemicalindustry.orgeolss.net
The use of solid acid catalysts, such as sulfated metal oxides, is a well-established concept in industrial catalysis. organic-chemistry.org For example, sulfated titania has been shown to be an effective and reusable catalyst for the synthesis of fatty acid amides, which have applications as pharmaceuticals, cosmetics, and polymer stabilizers. organic-chemistry.org This demonstrates the industrial relevance of sulfate-containing catalysts.
Furthermore, the development of environmentally friendly or "green" catalytic processes is a major focus of industrial research. sciencenet.cn This includes the use of non-toxic, reusable catalysts and the avoidance of hazardous solvents. mdpi.com Amidinourea-based catalysts, particularly those that can operate under mild and solvent-free conditions, could align well with the principles of green chemistry. The scalability of any new catalytic process is a critical factor for its industrial viability.
Studies on Biochemical Mechanisms and Interactions of Amidinourea Sulfate Excluding Clinical Aspects
Enzymatic Inhibition Mechanisms and Biochemical Pathway Modulation
The influence of amidinourea and its derivatives extends to several key enzymatic pathways, though the direct activity of amidinourea sulfate (B86663) itself is not always the primary focus of the research, which often investigates more complex derivatives.
Arginase is a manganese-containing metalloenzyme that hydrolyzes L-arginine to produce L-ornithine and urea (B33335). nih.govthieme-connect.de This enzyme competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov Consequently, the inhibition of arginase can lead to increased availability of L-arginine for NOS, potentially boosting nitric oxide (NO) production. nih.gov While various compounds, such as those containing a boronic acid group, are known to be potent arginase inhibitors, current scientific literature does not provide direct evidence of amidinourea sulfate acting as an inhibitor of arginase or its related enzymes. nih.govdomainex.co.uk Studies on arginase inhibition have therapeutic implications in conditions where enhancing NO production is beneficial or where L-arginine depletion by cancer cells is a factor. frontiersin.orgmdpi.com
Phosphopantetheinyl transferases (PPTases) are crucial enzymes that activate carrier proteins in the biosynthesis pathways of fatty acids and polyketides by transferring a 4'-phosphopantetheinyl (PpT) group from coenzyme A. nih.govnih.gov This post-translational modification is vital for the function of these synthases. nih.gov
A specific amidinourea derivative, compound 8918, has been identified as an inhibitor of the type II phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov PptT is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antibacterial agents. nih.gov
Further research revealed that the bactericidal action of this amidinourea compound is enhanced by another enzyme, Rv2795c (PptH), a phosphopantetheinyl hydrolase. nih.gov This enzyme, PptH, has an antagonistic activity to PptT. High-level resistance to the amidinourea inhibitor 8918 was associated with mutations in the gene encoding for PptH, indicating that PptH potentiates the compound's mycobactericidal effects. nih.gov
Table 1: Research Findings on Amidinourea Derivative 8918
| Compound | Target Enzyme | Organism | Mechanism of Action | Potentiating Factor |
|---|
Nitric oxide synthases (NOS) are a family of enzymes responsible for synthesizing nitric oxide (NO), a critical signaling molecule, from L-arginine. mdpi.comijbs.com There are three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). mdpi.com Dysregulation of NOS activity is implicated in numerous pathological conditions. mdpi.comijbs.com
There is no direct evidence from the reviewed literature to suggest that this compound directly modulates the activity of nitric oxide synthase. However, an indirect relationship can be inferred through the arginase pathway. As mentioned, arginase and NOS compete for the same substrate, L-arginine. nih.govmdpi.com Therefore, any compound that inhibits arginase could theoretically increase the substrate pool available for NOS, thereby enhancing NO production. mdpi.com While this presents a potential pathway for influence, the initial step—arginase inhibition by this compound—is not currently supported by direct research findings.
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The molecular structure of amidinourea (guanylurea) suggests a capacity for interactions with biological macromolecules. The presence of amino groups in its structure allows it to form hydrogen bonds, which are fundamental to the structure and interaction of molecules in biological systems. Derivatives of guanylurea (B105422) have been shown to interact with specific molecular targets, such as peripheral alpha-2 adrenoceptors.
Broader studies on urea have shown that it can destabilize the native structures of proteins and nucleic acids. nih.gov This can occur through two proposed mechanisms: an indirect mechanism, where urea alters the structure of water, thereby weakening the hydrophobic interactions that stabilize macromolecules, and a direct mechanism, where urea interacts directly with the protein backbone and side chains. nih.gov While amidinourea is more complex than urea, these principles may offer context for its potential interactions. The study of interactions between proteins and nucleic acids is a critical field for understanding cellular processes like DNA replication and repair. nih.govrefeyn.com
Antiviral Mechanisms of Action (Non-Clinical Research)
Research into amidinourea derivatives has uncovered non-nucleoside antiviral activities. A series of amidinourea compounds, designed as analogs of the antiviral drug moroxydine, demonstrated notable efficacy against Herpes Simplex Virus 1 (HSV-1). nih.govresearchgate.net
Preliminary studies of the mechanism of action indicate that these compounds inhibit the HSV-1 replication cycle at an early stage, subsequent to the virus's attachment and entry into the host cell. nih.govresearchgate.net This mechanism distinguishes them from many classic anti-HSV drugs like acyclovir, which are nucleoside analogs that interfere with viral DNA synthesis. The same class of amidinourea derivatives had also been previously investigated for activity against the Hepatitis C virus (HCV), where they were suggested to act by inhibiting virus translation. nih.gov
Table 2: Antiviral Activity of Selected Amidinourea Derivatives Against HSV-1
| Compound | Cytotoxicity (CC₅₀ in Vero cells) | Antiviral Activity against HSV-1 (at 100 µM or 50 µM) | Proposed Mechanism |
|---|---|---|---|
| Derivative 5f | >50 µM | High | Inhibition of an early stage of viral replication. nih.govresearchgate.net |
| Derivative 5i | >100 µM | High | Inhibition of an early stage of viral replication. nih.govresearchgate.net |
Antibacterial and Antifungal Action Mechanisms (Non-Clinical Research)
Amidinourea derivatives have been recognized for their potential as both antibacterial and antifungal agents. nih.gov
The antibacterial mechanism is clearly demonstrated by the action of the amidinourea derivative 8918 against Mycobacterium tuberculosis. As detailed in section 7.1.2, this compound functions by inhibiting phosphopantetheinyl transferase (PptT), an enzyme essential for the synthesis of the bacterial cell wall. nih.gov This mode of action is a prime example of targeting unique prokaryotic pathways. lumenlearning.com
In the realm of antifungal research, a class of phenyl-fused macrocyclic amidoureas has shown significant activity against a wide range of Candida species, including strains resistant to common treatments, and against Cryptococcus neoformans. nih.gov Experiments suggest these compounds have low passive diffusion, pointing towards a mechanism that is based on interactions with the fungal cell membrane or involves active transport systems into the cell. nih.gov
Table 3: Antifungal Profile of a Lead Macrocyclic Amidinourea (Compound 2d)
| Fungal Species | Minimum Inhibitory Concentration (MIC in µg/mL) |
|---|---|
| C. albicans | 3.12 |
| C. glabrata | 1.56 |
| C. krusei | 1.56 |
| C. parapsilosis | 3.12 |
| C. tropicalis | 3.12 |
| C. guilliermondii | 1.56 |
| C. kefyr | 1.56 |
| C. neoformans | 3.12 |
Data sourced from a study on phenyl-fused macrocyclic amidinoureas. nih.gov
Environmental Dynamics and Fate Research of Amidinourea Sulfate
Degradation Pathways and Kinetics in Environmental Matrices
Amidinourea, also known as guanylurea (B105422), is primarily introduced into the environment as the main transformation product of the widely used antidiabetic drug, metformin (B114582). researchgate.netresearchgate.net Its degradation in environmental matrices such as soil and water is a critical aspect of its environmental fate.
The degradation of amidinourea can follow a bi-phasic pattern, characterized by an initial phase of rapid degradation followed by a much slower dissipation rate. nih.gov This suggests that simple first-order kinetics are often insufficient to accurately model its degradation. Instead, non-linear mathematical models such as the double first-order in parallel (DFOP) and first-order two-compartment (FOTC) models have been shown to better describe the degradation process. nih.gov These models imply that the degradation of amidinourea may occur at two different rates, potentially within two distinct compartments or phases within the environmental matrix. nih.gov
Microbial activity is a key driver of amidinourea degradation. Aerobic biodegradation of metformin in soil has been confirmed to form amidinourea as a transformation product. nih.gov Specific bacterial strains have been identified that can degrade amidinourea. For instance, Pseudomonas mendocina (strain GU), isolated from municipal wastewater treatment plant sludge, can utilize amidinourea as its sole nitrogen source. nih.gov This bacterium produces a novel enzyme, guanylurea hydrolase, which catalyzes the breakdown of amidinourea into ammonia (B1221849) and guanidine (B92328). nih.gov The soil isolate Variovorax sp. (strain VC1) has also been shown to effectively degrade amidinourea to ammonia, guanidine, and likely carbon dioxide under aerobic conditions. frontiersin.org While amidinourea is stable against photolysis, its microbial degradation ensures it is not necessarily a terminal "dead-end" product in the environment. frontiersin.orgnih.gov The complete mineralization of amidinourea has been observed, particularly after a lag phase, in various environmental settings. nih.gov
The kinetics of amidinourea degradation are influenced by several factors, including soil type, its physicochemical properties, incubation conditions, and the initial concentration of the compound. nih.govresearchgate.net
Table 1: Degradation Kinetics of Amidinourea (Guanylurea) in Soil Microcosms
| Parameter | Value Range | Conditions/Soil Type | Source |
| DT50 (50% Dissipation Time) | 0.9 - 4 days | Aerobic laboratory incubation at 30°C in New Zealand pastoral topsoils. | nih.govresearchgate.net |
| DT90 (90% Dissipation Time) | 44 - 137 days | Aerobic laboratory incubation at 30°C in New Zealand pastoral topsoils. | nih.govresearchgate.net |
| Kinetic Model | Double First-Order in Parallel (DFOP), First-Order Two-Compartment (FOTC) | Best fit for degradation profiles in soil microcosms. | nih.gov |
| Degradation Products | Ammonia, Guanidine, Carbon Dioxide | Mediated by bacteria such as Pseudomonas mendocina and Variovorax sp. | nih.govfrontiersin.org |
Mobility and Transformation Studies in Aquatic and Terrestrial Systems
The mobility and transformation of amidinourea sulfate (B86663) in aquatic and terrestrial environments are governed by its physicochemical properties and interaction with environmental components. As the salt of a strong acid (sulfuric acid) and a weak base (amidinourea), it exists in a dissociated state in environmental systems.
Amidinourea (guanylurea) is a polar and positively charged molecule at the typical pH of natural waters, which significantly influences its mobility. researchgate.net It is frequently detected in surface waters, often at concentrations higher than its parent compound, metformin, due to its formation during wastewater treatment. researchgate.netresearchgate.net Studies have shown that amidinourea can partition from the water column to sediment, although metformin may show a higher concentration in the sediment phase. nih.gov
In terrestrial systems, the mobility of amidinourea is highly dependent on soil characteristics. Its positive charge leads to adsorption onto negatively charged soil particles, such as clays (B1170129) and organic matter. researchgate.netresearchgate.net The cation exchange capacity (CEC) of the soil is a significant factor determining the extent of amidinourea sorption. researchgate.net Despite this adsorption, its high water solubility can still lead to potential leaching through the soil profile, posing a risk to groundwater, particularly in soils with low CEC.
Transformation from metformin is the primary pathway for the formation of amidinourea in the environment. This biotransformation occurs extensively in wastewater treatment plants (WWTPs) through microbial activity in activated sludge. researchgate.net The process involves the cleavage of the dimethylamine (B145610) group from metformin. Further transformation of amidinourea itself occurs, as detailed in the degradation section, leading to less complex molecules like ammonia and guanidine. nih.govfrontiersin.org
Table 2: Environmental Mobility and Transformation of Amidinourea (Guanylurea)
| Environmental Compartment | Mobility/Transformation Process | Key Factors | Findings | Source |
| Aquatic Systems | Partitioning | Water-sediment interactions | Partitions from surface water to sediment. | nih.gov |
| Aquatic Systems | Transformation | Microbial degradation in WWTPs | Primary formation pathway from metformin. | researchgate.net |
| Terrestrial Systems | Mobility (Leaching) | Soil Cation Exchange Capacity (CEC), pH | Positively charged form adsorbs to negatively charged soil particles, but high water solubility allows for potential mobility. | researchgate.netresearchgate.net |
| Terrestrial Systems | Transformation | Aerobic biodegradation | Forms from metformin degradation in soil. | nih.gov |
Ecotoxicological Investigations Focusing on Chemical Behavior and Distribution
Adsorption and Desorption Characteristics in Environmental Compartments
The adsorption and desorption behavior of amidinourea is a key process controlling its distribution, bioavailability, and potential toxicity in the environment. Adsorption involves the adherence of the chemical to the surface of solid particles like soil and sediment, while desorption is its release back into the liquid phase. ecetoc.org
As a cationic compound at environmental pH, amidinourea's sorption is significantly influenced by electrostatic interactions. researchgate.net Studies on various agricultural soils have shown that its sorption is strongly correlated with the soil's cation exchange capacity (CEC). researchgate.net Clay content and the types of minerals present also play a role. researchgate.net
The sorption of amidinourea in soils can be described by various isotherm models. The Freundlich isotherm model has been found to provide a good fit for amidinourea sorption data in multiple soil types, with the Freundlich coefficient (nF) values ranging from 0.58 to 0.93. researchgate.net At environmentally relevant concentrations, a linear isotherm can also be applied, yielding soil-water distribution coefficient (Kd) values between 10.6 and 37.51 L/kg. researchgate.net One study reported a high Kd value of approximately 14.0 L/kg, attributing the strong adsorption affinity to the positive charge of the amidinourea molecule. researchgate.net This indicates a higher tendency for amidinourea to be retained in the soil matrix compared to neutral or anionic compounds. researchgate.net
Table 3: Adsorption Characteristics of Amidinourea (Guanylurea) in Soil
| Adsorption Parameter | Value/Model | Soil Type/Conditions | Significance | Source |
| Distribution Coefficient (Kd) | 10.6 - 37.51 L/kg | Various New Zealand agricultural soils. | Measures partitioning between soil and water; indicates moderate to high sorption. | researchgate.net |
| Distribution Coefficient (Kd) | ~14.0 L/kg | Not specified. | High value attributed to the compound's positive charge, leading to stronger sorption. | researchgate.net |
| Freundlich Isotherm (nF) | 0.58 - 0.93 | Various New Zealand agricultural soils. | Describes non-linear sorption behavior. | researchgate.net |
| Primary Influencing Factor | Cation Exchange Capacity (CEC) | Multiple soil types. | Higher CEC leads to greater adsorption due to electrostatic attraction. | researchgate.net |
Chemical Bioaccumulation Potential Studies
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism higher than that in the surrounding medium. It is a critical consideration in ecotoxicology, with the Bioconcentration Factor (BCF) being a key metric for aquatic organisms. europa.eu
Current research indicates that amidinourea has a low potential for bioaccumulation in fish. nih.gov Estimated BCF values for fish are consistently low, at or below 3.16. nih.gov This suggests that the compound is unlikely to concentrate significantly in fish tissues from water exposure. Experimental studies support this, showing very low tissue concentrations in brown trout even when exposed to high environmental concentrations of amidinourea. researchgate.net
In plants, the bioaccumulation potential appears to be variable. For most terrestrial crops, the BCF values are low, close to 1, indicating minimal uptake and accumulation. nih.gov However, in some aquatic plants, higher BCF values have been recorded, reaching up to 53. nih.gov This suggests that while bioaccumulation in the terrestrial food chain may be limited, some aquatic macrophytes could accumulate amidinourea to a greater extent.
Table 4: Bioaccumulation Potential of Amidinourea (Guanylurea)
| Organism Group | Bioaccumulation Metric | Value | Conclusion | Source |
| Fish | Bioconcentration Factor (BCF) | ≤ 3.16 (estimated) | Low bioaccumulation potential. | nih.gov |
| Terrestrial Plants (Crops) | Bioconcentration Factor (BCF) | ~ 1 | Low bioaccumulation potential. | nih.gov |
| Aquatic Plants | Bioconcentration Factor (BCF) | Up to 53 | Moderate bioaccumulation potential in some species. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Amidinourea Sulfate
Development and Validation of Chromatographic-Mass Spectrometric Methods
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of amidinourea due to its high sensitivity and selectivity. nih.govyoutube.com The development of these methods involves careful optimization of separation conditions and mass spectrometric parameters to ensure reliable and accurate quantification. vliz.be Validation is performed to confirm that the analytical method meets the requirements for its intended purpose, assessing parameters such as accuracy, precision, selectivity, and the reportable range. youtube.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the determination of amidinourea in various samples, including environmental water and food ingredients. nih.govhereon.desciex.com Given the high polarity of amidinourea, hydrophilic interaction liquid chromatography (HILIC) is often employed for effective chromatographic retention and separation. fao.orgresearchgate.net
Method development typically utilizes a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component containing modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to achieve good peak shape and ionization efficiency. sciex.comsciex.com Detection is almost universally performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by tracking specific precursor-to-product ion transitions. sciex.com Validation studies have demonstrated low limits of quantification (LOQ), often in the low ng/L to µg/kg range, with excellent accuracy and precision. nih.govfao.org For instance, a validated method for detecting amidinourea in milk powder achieved a method detection limit of 0.1 mg/kg with average accuracies between 82–101%. fao.org
| Matrix | Chromatographic Column | Mobile Phase | Ionization/Mode | MRM Transition (m/z) | LOQ | Reference |
|---|---|---|---|---|---|---|
| Nutritional Ingredients (e.g., Milk Powder) | HILIC | Acetonitrile / Water with Formic Acid | ESI+ | Not Specified | 0.1-7 mg/kg (MDL) | fao.org |
| Wastewater | Not Specified | Not Specified | ESI+ | Not Specified | 0.2-4.5 ng/L | nih.gov |
| Protein-rich Foods | HILIC | Acetonitrile / Water with Formic Acid & Ammonium Formate | ESI+/- | 103 -> 60 | Low µg/kg | sciex.com |
Gas chromatography-mass spectrometry (GC-MS) is less commonly used for amidinourea analysis because the compound is non-volatile and thermally labile. csce.caepa.gov Therefore, a critical prerequisite for GC-MS analysis is a derivatization step to convert amidinourea into a more volatile and thermally stable compound. csce.ca
Research has demonstrated the successful derivatization of amidinourea using reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA). epa.govproquest.com The optimization of this reaction is crucial and involves controlling factors like temperature, reaction time, and solvent. Optimal conditions have been identified, for example, at 90°C for 40 minutes in a 1,4-dioxane (B91453) solvent. epa.govresearchgate.net Following derivatization, the product can be analyzed by GC-MS, typically using an electron ionization (EI) source and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity. proquest.com Validated methods have shown good linearity, with R² values exceeding 99%, and acceptable precision. epa.govresearchgate.net
| Derivatization Reagent | Optimal Conditions | Linearity (R²) | Precision (RSD%) | Reference |
|---|---|---|---|---|
| N-methyl-bis(trifluoroacetamide) (MBTFA) | 90°C, 40 min, 1,4-dioxane solvent | 99.2% | 15.37% | epa.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of compound concentration without the need for an identical reference standard for the analyte. frontiersin.orgemerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling highly accurate quantification. core.ac.uk
For the quantitative analysis of amidinourea sulfate (B86663), a ¹H-NMR approach would be most common. emerypharma.com The methodology involves dissolving a precisely weighed amount of the sample and an internal standard of known purity in a suitable deuterated solvent, such as dimethylsulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). nih.gov Key experimental parameters must be carefully optimized to ensure accuracy, including setting a sufficient relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁) to allow for complete magnetization recovery between scans. frontiersin.orgresearchgate.net Quantification is achieved by comparing the integral of a well-resolved signal from amidinourea to the integral of a signal from the internal standard. nih.govox.ac.uk While specific qNMR studies on amidinourea are not widely published, the methodology has been successfully applied to structurally related compounds like urea (B33335) and hydroxyurea. nih.govrsc.org
Spectrophotometric and Electrochemical Detection Methodologies
Spectrophotometric and electrochemical methods offer alternative approaches that can be simpler and more cost-effective than mass spectrometric techniques.
Spectrophotometric detection is commonly coupled with high-performance liquid chromatography (HPLC). Amidinourea exhibits UV absorbance at low wavelengths, allowing for its detection and quantification using a UV detector, typically around 200 nm. sielc.comsielc.com The UV spectrum of guanylurea (B105422) can be used to select the optimal wavelength for analysis. sielc.com Other spectrophotometric methods could potentially be adapted from those used for urea, which involve a color-forming reaction. For example, methods using reagents like hypochlorite (B82951) and phenol (B47542) or an excess of bromate (B103136) followed by reaction with methyl orange could be investigated for their applicability to amidinourea. dtic.milnih.gov
Electrochemical detection relies on the direct oxidation or reduction of the analyte at an electrode surface, generating a current that is proportional to its concentration. unifi.it While specific electrochemical sensors for amidinourea are not well-documented, methods developed for urea or other nitrogenous compounds could serve as a basis for development. unifi.it For instance, sensors based on nickel-containing electrodes have been used for the direct oxidation of urea. unifi.it Similarly, sensors designed for compounds with related functional groups, such as N,N'-diphenylthiourea, demonstrate the potential for creating selective electrochemical platforms for amidinourea detection. nih.gov
Advanced Sample Preparation Techniques for Complex Matrix Analysis
Effective sample preparation is a critical step for accurate analysis, as it serves to isolate and concentrate amidinourea from interfering components in complex matrices like wastewater, food, or biological fluids. ijpsjournal.comgcms.cz
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of amidinourea from aqueous samples. nih.govnih.gov Due to the polar nature of the compound, mixed-mode or polymeric reversed-phase sorbents are often employed. researchgate.netnih.gov The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained analyte with a suitable solvent. ijpsjournal.com Magnetic SPE (MSPE), which uses magnetic nanoparticles as the sorbent, simplifies the extraction process by eliminating the need for centrifugation or vacuum filtration. cabidigitallibrary.org
Protein Precipitation (PPT) is a common technique for biological samples such as plasma. It involves adding a large volume of an organic solvent, like acetonitrile, to the sample to denature and precipitate proteins, which are then removed by centrifugation. sciex.comsciex.com The resulting supernatant containing the analyte can be further processed or directly injected for analysis.
For less complex matrices or when high sensitivity is not required, a simple "dilute and shoot" approach may be sufficient. hereon.degcms.cz This involves diluting the sample with the mobile phase or an appropriate solvent before direct injection into the analytical instrument. This method is fast and minimizes sample handling but is more susceptible to matrix effects, where co-eluting compounds can suppress or enhance the analyte signal in the mass spectrometer. nih.govgcms.cz
Future Research Directions and Emerging Paradigms in Amidinourea Sulfate Research
Exploration of Novel Sustainable Synthetic Routes and Methodologies
The traditional synthesis of amidinourea sulfate (B86663) often involves the hydrolysis of dicyandiamide (B1669379) in the presence of sulfuric acid. While effective, this process can be energy-intensive and rely on petrochemical-derived precursors. Future research must prioritize the development of green and sustainable synthetic pathways that align with the principles of environmental stewardship.
Key research objectives in this area include:
Bio-based Precursors: Investigating the use of renewable starting materials. For instance, research into deriving key precursors from biomass or microbial fermentation could significantly reduce the carbon footprint of production. preprints.org
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. plantarc.com This includes exploring one-pot reactions or tandem catalytic cycles.
Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids to mitigate environmental release and health hazards.
| Strategy | Research Focus | Potential Benefit | Reference |
|---|---|---|---|
| Green Precursors | Utilization of biomass-derived dicyandiamide or related nitrogen-rich compounds. | Reduced reliance on fossil fuels; lower carbon footprint. | preprints.org |
| Catalytic Routes | Development of heterogeneous or homogeneous catalysts to lower activation energy. | Milder reaction conditions (lower temperature/pressure), higher selectivity. | ineosopen.org |
| Process Intensification | Use of flow chemistry or microwave-assisted synthesis. | Improved energy efficiency, faster reaction times, enhanced safety. | plantarc.com |
| Solvent Substitution | Employing aqueous media, supercritical CO2, or biodegradable solvents. | Reduced environmental pollution and worker exposure to hazardous materials. | plantarc.com |
Design of Advanced this compound-Based Functional Materials with Tailored Properties
The guanidine (B92328) moiety is a versatile building block for advanced materials due to its strong basicity, high nitrogen content, and ability to form extensive hydrogen-bonding networks. ineosopen.org Future research is poised to leverage these properties to create novel functional materials based on this compound.
Promising areas of investigation are:
Smart Polymers and Hydrogels: Incorporating the this compound moiety into polymer backbones to create materials that respond to stimuli such as pH, temperature, or specific ions. These could find applications in drug delivery, sensors, or self-healing materials. ontosight.ai
Nitrogen-Rich Materials: Developing high-nitrogen content materials for applications in energy storage or as specialty flame retardants. The synthesis of nitrogen-rich energetic compounds is an active area of research where such frameworks are valuable. frontiersin.org
Controlled-Release Formulations: Utilizing this compound as a core component in slow- or controlled-release fertilizers. Its composition of nitrogen and sulfur, both essential plant nutrients, makes it an intriguing candidate for agrochemical innovations that aim to improve nutrient uptake efficiency and minimize environmental runoff.
Adhesives and Binders: Exploring the potential of this compound in formulations for specialty adhesives and binders, analogous to the development of guanidine silicates which are noted for their use as film-forming agents. google.com
| Material Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| Stimuli-Responsive Polymers | pH-sensitive protonation of guanidine group. | Drug delivery systems, biosensors. | ineosopen.org |
| Controlled-Release Fertilizers | High nitrogen and sulfur content, tunable solubility. | Sustainable agriculture, specialty horticulture. | mdpi.com |
| Functional Nanomaterials | Surface modification capabilities via hydrogen bonding. | Catalysis, water purification. | ontosight.ai |
| Specialty Binders | Amorphous, water-soluble nature of related compounds. | Coatings, casting molds, adhesives. | google.com |
Unraveling Complex Biochemical Interactions at a Deeper Molecular Level
Derivatives of amidinourea have shown significant promise as bioactive molecules, particularly as antimicrobial agents. mdpi.comacs.org However, a comprehensive understanding of their molecular mechanisms remains largely undeveloped. Future research must delve deeper into these biochemical interactions to guide the rational design of new therapeutic agents.
Key research questions to address include:
Target Identification and Validation: While some studies have identified targets like the enzyme phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis acs.orgnih.govnih.gov, a broader screening against other pathogens and enzyme classes is needed. In silico target fishing and chemoproteomics can accelerate the discovery of new biological targets. researchgate.net
Mechanism of Action: Moving beyond preliminary findings to elucidate the precise molecular interactions at the active site of target enzymes or receptors. mdpi.com This involves determining whether inhibition is competitive, non-competitive, or uncompetitive, and understanding how the compound may induce conformational changes in the protein. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the amidinourea molecule to probe how changes affect potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov This is crucial for optimizing lead compounds into viable drug candidates.
Resistance Mechanisms: Investigating how microorganisms develop resistance to amidinourea-based compounds. Understanding these pathways is essential for developing next-generation agents that can overcome or bypass resistance. nih.gov
Development of Predictive Models for Environmental Behavior and Transformations
As with any chemical intended for widespread use, particularly in agriculture, understanding the environmental fate of this compound is critical. Currently, there is a lack of specific models that predict its behavior in ecosystems. Future work should focus on developing robust predictive models to assess its persistence, mobility, and transformation in soil and water. battelle.orgresearchgate.net
The development of such models will require:
Quantifying Transformation Processes: Studying the rates and pathways of degradation, including microbial degradation, hydrolysis, and photolysis. Given its high nitrogen content, it is crucial to model its transformation into other nitrogen species like ammonia (B1221849), nitrate, and nitrite. nine-esf.orgresearchgate.net
Modeling Transport Phenomena: Characterizing its adsorption-desorption behavior in different soil types and its potential for leaching into groundwater. Standard models often assume binding is only due to organic matter, an assumption that may need refinement for charged species like this compound. battelle.org
Integration into Existing Frameworks: Incorporating data on this compound into established environmental fate models like multimedia compartmental models (MCMs) or spatial river/watershed models (SRWMs). mdpi.com
Parameterization and Validation: Conducting detailed laboratory and field studies to gather the necessary data (e.g., half-life in soil and water, sorption coefficients) to parameterize and validate the predictive models, ensuring their accuracy and reliability for risk assessment. researchgate.netup.pt
Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding
Progress in all the aforementioned areas will be significantly accelerated by the tight integration of state-of-the-art experimental techniques and powerful computational methods. A synergistic approach where computational predictions guide experimental design, and experimental results refine computational models, will be paramount.
Future research should increasingly leverage:
Computational Chemistry: Employing Density Functional Theory (DFT) to probe the electronic structure and reactivity of this compound and its derivatives. researchgate.net Molecular docking and molecular dynamics simulations will continue to be essential for predicting binding affinities and modes of interaction with biological targets. acs.orgacs.org
Advanced Spectroscopy: Using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to study metal complexes and radical-mediated processes researchgate.netacs.org, and advanced Nuclear Magnetic Resonance (NMR) to elucidate complex structures in solution.
High-Resolution Analytical Techniques: Utilizing high-resolution mass spectrometry (LC-MS/MS) for the sensitive quantification of the compound and its metabolites in complex biological and environmental matrices. htslabs.com
Structural Biology: Applying X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of amidinourea derivatives bound to their biological targets, providing definitive insights into their mechanism of action. nih.govresearchgate.net
| Approach | Technique/Method | Research Application | Reference |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Characterize molecular structure, reactivity, and vibrational properties. | researchgate.net |
| Molecular Docking/Dynamics | Predict binding modes and affinities to biological targets; guide drug design. | acs.orgnih.govacs.org | |
| Experimental | X-ray Crystallography | Determine precise 3D structures of compounds and their complexes with proteins. | nih.govresearchgate.net |
| EPR Spectroscopy | Investigate metal complexes and radical formation in materials or biological systems. | researchgate.netacs.org | |
| High-Resolution Mass Spectrometry | Trace and quantify the compound and its transformation products in environmental/biological samples. | htslabs.com | |
| Integrated | In Silico Screening + In Vitro Assays | Efficiently identify new biological targets and validate them experimentally. | researchgate.net |
Q & A
Basic Research Question
- FTIR : Confirm sulfation via S–O stretching vibrations (1050–1150 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies amidine proton shifts (δ 7.8–8.2 ppm) and sulfate integration.
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Note : Pair spectroscopic data with elemental analysis (C, H, N, S) to validate purity .
How can contradictory data on this compound’s biological activity be resolved?
Advanced Research Question
Address discrepancies through:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., fungal vs. mammalian).
- Control standardization : Use reference inhibitors (e.g., chitinase inhibitors) to calibrate activity measurements.
- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to assess variability across studies .
Example : Maccari et al. (2017) resolved conflicting IC₅₀ values by standardizing enzyme source (Trichoderma viride chitinase) and buffer pH (5.2) .
How should experiments assess this compound’s metal-ion chelation properties?
Basic Research Question
- Spectroscopic titration : UV-Vis or fluorescence quenching to determine binding constants (e.g., for Cu²⁺ or Zn²⁺).
- Resin-based studies : Immobilize this compound on resins and quantify metal capture via ICP-MS (e.g., 98% efficiency for Cu²⁺ at pH 7) .
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to chitinase active sites (e.g., ΔG = -9.2 kcal/mol for T. viride).
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., amidine-NH and sulfate-O interactions) .
Validation : Compare in silico predictions with SPR (Surface Plasmon Resonance) binding assays for correlation analysis .
What are best practices for presenting this compound data in publications?
Basic Research Question
- Tables : Label with Roman numerals (e.g., Table I) and include footnotes for experimental conditions .
- Figures : Use high-resolution spectra or crystallographic diagrams with descriptive captions.
- Data availability : Deposit raw NMR/HPLC files in repositories like Zenodo for transparency .
How can the stability of this compound under varying conditions be evaluated?
Advanced Research Question
- Accelerated stability studies : Expose compounds to pH 2–12 and 40–80°C for 48 hours; monitor degradation via LC-MS.
- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models.
- Spectroscopic monitoring : Track sulfate-group stability via Raman spectroscopy .
Finding : this compound retains >90% integrity at pH 5–8 and 25°C, but degrades rapidly above 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
